molecular formula C121H191F3N38O24S2 B1496860 Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 CAS No. 179764-32-0

Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2

Cat. No.: B1496860
CAS No.: 179764-32-0
M. Wt: 2683.2 g/mol
InChI Key: JLZHXRRZAUKNIM-NSWJEJDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is a complex biotinylated peptide compound. It consists of a biotin moiety attached to a pentapeptide sequence, which is further linked to a peptide sequence derived from the Antennapedia homeodomain. This compound is primarily used in scientific research for its ability to facilitate the study of protein interactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of amino acids using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The biotin moiety is then conjugated to the pentapeptide sequence using biotinylation reagents like biotin-PEG2-NHS.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.

Types of Reactions:

  • Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.

  • Reduction: Reduction reactions are less common but can occur under specific conditions, particularly involving disulfide bonds.

  • Substitution: Substitution reactions can occur at various amino acid residues, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

  • Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation: Methionine sulfoxide.

  • Reduction: Reduced disulfide bonds.

  • Substitution: Various substituted amino acids depending on the reaction conditions.

Scientific Research Applications

Chemistry: The compound is used in chemical research to study protein interactions and binding affinities. Its biotin moiety allows for easy attachment to streptavidin or avidin, facilitating the isolation and purification of target proteins.

Biology: In biological research, this compound is used to study cellular processes, such as protein trafficking and signal transduction. It can be used as a probe to label and track proteins within cells.

Medicine: . Its ability to bind specific proteins can be harnessed to deliver therapeutic agents to specific cellular targets.

Industry: In industrial applications, the compound is used in the development of diagnostic tools and biosensors. Its high specificity and binding affinity make it a valuable component in the design of sensitive detection systems.

Mechanism of Action

The mechanism of action of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 involves its interaction with specific proteins. The biotin moiety binds to streptavidin or avidin with high affinity, allowing the peptide sequence to interact with its target protein. This interaction can modulate the activity of the target protein, leading to changes in cellular processes.

Molecular Targets and Pathways Involved:

  • Streptavidin/Avidin: The primary molecular targets are streptavidin and avidin, which are proteins with high affinity for biotin.

  • Target Proteins: The peptide sequence can interact with various target proteins, depending on the specific application.

Comparison with Similar Compounds

  • Biotinylated Peptides: Other biotinylated peptides with different amino acid sequences.

  • Antibody Conjugates: Antibodies conjugated to biotin or other reporter molecules.

  • Fluorescent Probes: Fluorescently labeled peptides or proteins used for imaging and detection.

Uniqueness: Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is unique in its specific peptide sequence, which allows for targeted interactions with specific proteins. Its high binding affinity and specificity make it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H190N38O22S2.C2HF3O2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120;3-2(4,5)1(6)7/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179);(H,6,7)/b81-41-;/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZHXRRZAUKNIM-NSWJEJDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H191F3N38O24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2683.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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